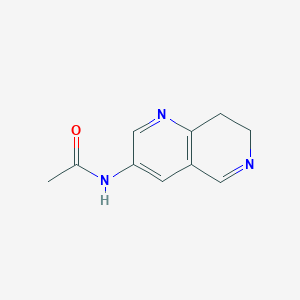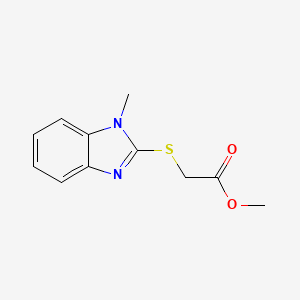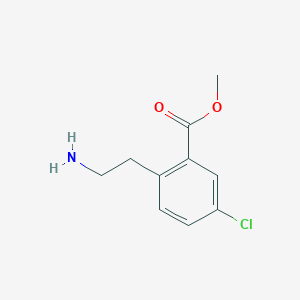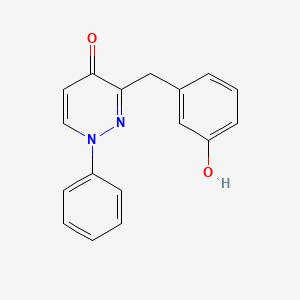![molecular formula C9H19NO B13879474 [1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
[1-(Propylamino)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propylamino)cyclopentyl]methanol: is a chemical compound with the molecular formula C9H19NO. It is a clear, colorless liquid with a molecular weight of 157.25 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with propylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is essential for its use in pharmaceutical and other high-precision applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Propylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Propylamino)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(Propylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[3-[(3,4-dimethylcyclohexyl)oxy]-1-(propylamino)cyclopentyl}methanol: This compound shares a similar cyclopentyl structure but with additional substituents that may alter its reactivity and applications.
Cyclopentylamine: A simpler analog that lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: [1-(Propylamino)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring, a propylamino group, and a hydroxyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various environments.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[1-(propylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 |
Clé InChI |
GBSMUXGBEYANII-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1(CCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)


![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)

![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)

